1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate

AGE quantification lens protein crosslinking Maillard reaction

Researchers quantifying glyoxal-specific protein damage require GOLD free of MOLD cross-reactivity. MOLD-contaminated preparations confound RAGE pathway interpretation; GOLD lacks RAGE binding and cytotoxicity entirely, enabling clean separation of glyoxal-derived AGE effects. • RAGE-inactive: no mesangial cell cytotoxicity or RAGE interaction • 5-40× lower abundance vs. MOLD in lens proteins; 2.5× diabetic plasma elevation • ≥98% HPLC purity; MS-compatible for validated LC-MS/MS workflows (0.5-300 pmol linear range)

Molecular Formula C17H30N4O6
Molecular Weight 386.4 g/mol
CAS No. 209267-39-0
Cat. No. B1378039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate
CAS209267-39-0
Molecular FormulaC17H30N4O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(=O)[O-].C1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N
InChIInChI=1S/C15H26N4O4.C2H4O2/c16-12(14(20)21)5-1-3-7-18-9-10-19(11-18)8-4-2-6-13(17)15(22)23;1-2(3)4/h9-13H,1-8,16-17H2,(H-,20,21,22,23);1H3,(H,3,4)
InChIKeyQAASWRLNJQPTKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GOLD: Advanced Glycation End Product Biomarker


1,3-Bis(5-amino-5-carboxypentyl)-3H-imidazolium acetate, systematically known as the glyoxal-lysine dimer (GOLD), is an imidazolium-based advanced glycation end product (AGE) formed via the cyclo-dimerization of L-lysine and glyoxal during the non-enzymatic Maillard reaction [1]. As a specific lysine-lysine crosslink, GOLD serves as a quantitative biomarker for oxidative stress, protein damage, and tissue aging, with established utility in diabetes, uremia, and ocular pathology research [1].

Glyoxal-specific lysine-lysine crosslink biomarker for oxidative stress and protein damage studies

Supports pathway-specific AGE tracking in diabetes, uremia, and ocular pathology research models

Compatible with LC-MS/MS quantification workflows; not suited for UV/fluorescence detection methods

GOLD vs. MOLD: Why Generic Substitution Fails


Despite sharing the imidazolium core and lysine-dimer architecture with methylglyoxal-lysine dimer (MOLD), GOLD exhibits fundamentally different quantitative behavior in formation, receptor interaction, and detection that precludes interchangeable use in research or diagnostic applications. While MOLD demonstrates robust RAGE binding, cytotoxicity, and oxidative stress induction, GOLD lacks these activities entirely, as shown in direct comparative studies [1]. Furthermore, GOLD's concentration in biological matrices is consistently 5- to 40-fold lower than MOLD [1], its formation pathway diverges under varying glyoxal levels [1], and its analytical detection requires mass spectrometry rather than UV/fluorescence methods applicable to pentosidine [1]. These quantitative and mechanistic distinctions mandate compound-specific procurement for any study requiring unambiguous biomarker interpretation or pathway-specific AGE tracking.

Concentration mismatch

GOLD tissue abundance is consistently lower than MOLD, which may shift quantitative interpretation in aging and disease studies.

RAGE interaction divergence

GOLD does not engage RAGE-mediated pathways, unlike MOLD; substituting may confound receptor-dependent AGE mechanism studies.

Analytical incompatibility

GOLD requires mass spectrometry for sensitive detection, not UV/fluorescence; direct substitution with MOLD or pentosidine may fail in standard methods.

GOLD Quantitative Differentiation Evidence


Lens Protein Concentration: GOLD vs. MOLD

In human lens proteins, GOLD concentration ranges from 0.02–0.2 mmol/mol lysine, while MOLD concentration ranges from 0.1–0.8 mmol/mol lysine [1]. This represents a 5- to 40-fold lower absolute abundance of GOLD relative to its methylglyoxal-derived analog. The concentrations of both crosslinks correlated significantly with lens age and were present at significantly higher levels than fluorescent crosslinks pentosidine and dityrosine [1].

Lens protein concentration
Head-to-head
GOLD 0.02–0.2 vs MOLD 0.1–0.8 mmol/mol lysine (5- to 40-fold lower)
Supports glyoxal-specific pathway tracking in lens aging studies.
LC/MS analysis; donor age 20–80 years.
AGE quantification lens protein crosslinking Maillard reaction

RAGE Interaction and Cytotoxicity: GOLD vs. MOLD

In SV40 MES 13 kidney mesangial cells, GOLD did not induce cytotoxicity or interact with the receptor for advanced glycation end products (RAGE). In contrast, MOLD significantly reduced cell viability and demonstrated clear RAGE interaction [1]. This divergent toxicological profile was confirmed across multiple mechanistic endpoints including oxidative stress, inflammation, mitochondrial dysfunction, autophagy, and apoptosis [1].

RAGE & cytotoxicity
Head-to-head
GOLD: No RAGE binding, no cytotoxicity
MOLD: Positive RAGE interaction, reduced cell viability
Enables RAGE-independent AGE pathway dissection in kidney models.
SV40 MES 13 mesangial cells; multiple endpoints.
RAGE signaling nephrotoxicity AGE-receptor interaction

GOLD/GOLA Ratio Under Glyoxal Stress

GOLD and the amide crosslink GOLA (N6-{2-[(5-amino-5-carboxypentyl)amino]-2-oxoethyl}lysine) share a common intermediate in the glyoxal-lysine reaction pathway. The ratio of GOLA to GOLD is greater when glyoxal levels are low at constant lysine concentrations [1]. This dynamic partitioning between imidazolium (GOLD) and amide (GOLA) products provides a quantitative readout of glyoxal availability and oxidative conditions.

GOLD/GOLA ratio
Cross-study
GOLA/GOLD ratio greater at low glyoxal concentration
Indicates glyoxal availability and oxidative stress conditions.
Model reactions; ratio shifts with carbonyl flux.
glyoxal metabolism Maillard reaction intermediates AGE formation kinetics

GOLD Elevation in Diabetic Plasma

In human plasma proteins, GOLD levels were 17.5 ± 6.34 pmol/mg protein in normal subjects versus 43.5 ± 15.96 pmol/mg protein in diabetic patients, representing a 2.5-fold increase (P < 0.05) [1]. This disease-associated elevation was observed alongside MOLD increases (172.5 ± 32.53 vs. 273 ± 62.67 pmol/mg, P < 0.05) [1]. Notably, GOLD and MOLD levels were also significantly elevated in cataractous and brunescent lenses compared to age-matched controls [1].

Diabetic plasma elevation
Cross-study
Normal 17.5 ± 6.34 → Diabetic 43.5 ± 15.96 pmol/mg (2.5-fold, P<0.05)
Reported diabetic endpoint context for plasma protein damage.
HPLC-UV after phenylisothiocyanate derivatization.
diabetes biomarkers plasma AGE quantification glycation end products

Mass Spectrometry Requirement for GOLD Detection

Rapid simultaneous HPLC analysis of pentosidine, GOLD, and MOLD on a silica hydride column revealed that UV detection sensitivity of GOLD and MOLD is low, whereas pentosidine can be detected via fluorescence due to its intrinsic fluorophore . Consequently, mass spectrometry detection is required for sensitive quantification of GOLD in biological specimens, with typical run times of <5.5 min under isocratic elution and 11 min under gradient conditions .

Detection requirement
Data to verify
UV sensitivity low; mass spectrometry necessary for quantification
Dictates LC-MS/MS workflow for sensitive GOLD detection.
Source review required; silica hydride column method context.
AGE analytical methods LC-MS/MS silica hydride chromatography

GOLD: Research and Industrial Application Scenarios


AGE Pathway Tracking in Diabetes and Aging

GOLD serves as a specific quantitative biomarker for glyoxal-derived protein crosslinking, distinct from MOLD (methylglyoxal-derived). The 5- to 40-fold concentration difference in lens proteins [1] and the 2.5-fold diabetic elevation in plasma [1] enable researchers to selectively monitor glyoxal-mediated glycation pathways without interference from methylglyoxal-derived products. This specificity is critical for studies dissecting the relative contributions of different dicarbonyl precursors to tissue damage in diabetes and aging.

RAGE-Independent AGE Mechanisms in Nephrology

Unlike MOLD, GOLD does not induce cytotoxicity or interact with RAGE in kidney mesangial cells [1]. This makes GOLD the preferred compound for investigating RAGE-independent AGE signaling pathways, mitochondrial dysfunction, and autophagy mechanisms. Procurement of GOLD enables experimental designs that cleanly separate glyoxal-derived AGE effects from RAGE-mediated inflammatory cascades, which are confounded when using MOLD or total AGE preparations.

LC-MS/MS Method Development and Biomarker Validation

GOLD's low UV absorption necessitates mass spectrometry-based quantification, as established in rapid HPLC-MS methods achieving <5.5 min run times [1]. This analytical requirement positions GOLD as a benchmark analyte for developing and validating sensitive LC-MS/MS workflows for AGE quantification in biological fluids and tissues. The availability of validated HPLC methods with linear ranges of 0.5–300 pmol [1] supports clinical assay development and biomarker validation studies.

Glyoxal Flux Monitoring via GOLD/GOLA Ratio

The dynamic partitioning between GOLD and the amide crosslink GOLA, which varies with glyoxal concentration [1], enables researchers to use GOLD:GOLA ratios as a sensitive metric for glyoxal availability and oxidative stress conditions. This application is particularly relevant in studies of carbonyl stress, glyoxalase system function, and the efficacy of AGE inhibitors such as aminoguanidine and pyridoxamine [1].

Application
Selection Property
Validation Focus
Diabetes and aging pathway research
Glyoxal-specific lysine-lysine crosslink biomarker
Quantitative tracking in lens and plasma matrices
RAGE-independent AGE signaling studies
Absence of RAGE-mediated cytotoxicity
Mitochondrial and autophagy pathway endpoints
Bioanalytical method development
MS-dependent detection profile
LC-MS/MS sensitivity and specificity verification
Glyoxal availability and oxidative stress studies
GOLD/GOLA product partitioning ratio
Carbonyl stress and glyoxalase pathway readout

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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